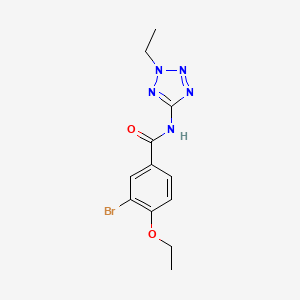![molecular formula C11H11ClN2OS B5754237 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a thiazole derivative, which has been synthesized using various methods. The compound exhibits unique biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme. The inhibition of COX-2 enzyme leads to the reduction of prostaglandin synthesis, which is responsible for the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects:
The compound exhibits unique biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. The compound has also been found to exhibit antitumor activity, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. The compound has also been found to exhibit antitumor activity, which makes it a potential candidate for the treatment of cancer. However, the compound has certain limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. The compound is also unstable in acidic conditions, which limits its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One of the future directions is to study the mechanism of action of the compound in more detail. Another future direction is to develop new analogs of the compound with improved properties. The compound can also be studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, the compound can be studied for its potential applications in the field of agriculture as a pesticide or herbicide.
Conclusion:
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound exhibits unique biochemical and physiological effects, which make it a promising candidate for further research. The compound has several advantages for lab experiments, but it also has certain limitations. There are several future directions for the research on the compound, which can lead to the development of new drugs and other applications.
合成法
The synthesis of 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been achieved through various methods. One of the commonly used methods involves the reaction of 2-aminothiazole with 3-chloro-4-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-aminothiazole with 3-chloro-4-methylbenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
科学的研究の応用
The compound has been extensively studied for its potential applications in the field of medicine. It exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. The compound has also been found to exhibit antitumor activity, which makes it a potential candidate for the treatment of cancer.
特性
IUPAC Name |
2-(3-chloro-N,4-dimethylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-3-4-8(5-9(7)12)14(2)11-13-10(15)6-16-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQLETZLSXPGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=NC(=O)CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)
![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)